Quazepam

Catalog No.
S540818
CAS No.
36735-22-5
M.F
C17H11ClF4N2S
M. Wt
386.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quazepam

CAS Number

36735-22-5

Product Name

Quazepam

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione

Molecular Formula

C17H11ClF4N2S

Molecular Weight

386.8 g/mol

InChI

InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2

InChI Key

IKMPWMZBZSAONZ-UHFFFAOYSA-N

SMILES

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F

solubility

Insoluble
2.31e-03 g/L

Synonyms

Quazepam; Dormalin; Prosedar; Oniria; Quazium; Selepam; quazepam; Quiedorm; Sch 16134

Canonical SMILES

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F

The exact mass of the compound Quazepam is 386.02676 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309702. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of benzodiazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quazepam is a highly lipophilic, trifluoroethyl-substituted benzodiazepine-2-thione utilized primarily as an analytical reference standard, a specialized active pharmaceutical ingredient (API), and a pharmacological probe. Unlike standard 1,4-benzodiazepines, it features a sulfur atom at the 2-position (a thione group) and exhibits a log P value exceeding 4.0, indicating substantial lipid solubility [1]. Pharmacologically, it demonstrates pronounced selectivity for the BZ1 (GABA_A α1) receptor subtype, distinguishing its binding profile from non-selective classical benzodiazepines [2]. In industrial and laboratory procurement, Quazepam is sourced to calibrate forensic toxicology assays, model extreme blood-brain barrier partitioning, and serve as a specific substrate for studying oxidative desulfuration pathways.

Substituting Quazepam with common benzodiazepines such as diazepam or flurazepam compromises assay specificity and metabolic tracking. Generic substitution fails because standard benzodiazepines possess a 2-oxo group, completely lacking the 2-thione moiety required to model oxidative desulfuration pathways . Furthermore, standard analogs like flurazepam bind non-selectively across GABA_A receptor subunits, making them invalid substitutes for assays requiring BZ1 (α1) subtype isolation [1]. From a physicochemical standpoint, Quazepam's significantly higher lipophilicity (Log P ~4.03) dictates different formulation compatibilities and solvent partitioning behaviors; using a less lipophilic substitute like diazepam (Log P ~2.8) will yield inaccurate data in lipid-membrane and blood-brain barrier permeability models [2].

Receptor Subtype Selectivity (BZ1 vs. BZ2)

Quazepam demonstrates preferential binding affinity for BZ1 (GABA_A α1) receptor subtypes, contrasting sharply with non-selective classical benzodiazepines like flurazepam. This selectivity allows for the isolation of α1-mediated pathways without introducing non-benzodiazepine structural classes into the assay [1].

Evidence DimensionGABA_A receptor subtype binding selectivity
Target Compound DataHigh selectivity for BZ1 (α1) over BZ2 (α2, α3, α5)
Comparator Or BaselineFlurazepam and Diazepam (Non-selective binding across α1, α2, α3, α5 subunits)
Quantified DifferenceDistinct receptor affinity profile minimizing α2/α3-mediated binding events
ConditionsIn vitro GABA_A receptor binding assays

Procuring Quazepam allows researchers to isolate α1-specific neuropharmacological pathways using a classical benzodiazepine scaffold, which is impossible with non-selective analogs.

Physicochemical Partitioning and Lipophilicity

Quazepam exhibits exceptionally high lipophilicity compared to standard benzodiazepines, significantly impacting its tissue distribution, solvent solubility, and formulation requirements. Its log P value exceeds that of common benchmarks like diazepam, altering its behavior in lipid-rich environments [1].

Evidence DimensionPartition coefficient (Log P)
Target Compound DataLog P = 4.03
Comparator Or BaselineDiazepam (Log P ≈ 2.8 - 3.0)
Quantified Difference>1.0 log unit higher lipophilicity for Quazepam
ConditionsPhysicochemical profiling / HPLC retention index

The high Log P value makes Quazepam a necessary benchmark for modeling extreme blood-brain barrier penetration and designing lipid-based drug delivery systems.

Forensic Analytical Detection and Metabolic Tracking

In forensic and clinical toxicology, Quazepam requires specific analytical calibration due to its distinct thione-to-oxo metabolic pathway. It yields 2-oxoquazepam and N-desalkyl-2-oxoquazepam, which possess unusually long half-lives and require precise mass spectrometric tracking[1].

Evidence DimensionGC-MS / LC-MS Limit of Detection (LOD) and mass transitions
Target Compound DataLODs of 0.096–0.37 ng/mL in biological matrices; specific m/z 386 (parent) and m/z 342 (oxo-metabolite) transitions
Comparator Or BaselineGeneric BZD standards (e.g., Temazepam, Triazolam)
Quantified DifferenceDistinct mass-to-charge transitions and prolonged pharmacokinetic tail (metabolite half-life up to 73 hours)
ConditionsGC-MS / LC-MS forensic urine and plasma analysis

Toxicology labs must procure exact Quazepam reference materials to accurately quantify its specific desulfuration metabolites, as generic standards will result in false negatives.

Chemical Reactivity of the 2-Thione Moiety

The presence of a 2-thione group in Quazepam, rather than the standard 2-oxo group found in most benzodiazepines, provides a distinct site for oxidative metabolism and chemical modification.

Evidence DimensionOxidative desulfuration susceptibility
Target Compound Data2-thione group undergoes specific phase I oxidation to form 2-oxoquazepam
Comparator Or BaselineFlurazepam / Diazepam (Possess stable 2-oxo groups)
Quantified DifferencePresence of a reactive sulfur center enabling targeted desulfuration
ConditionsIn vitro hepatic microsome assays / synthetic oxidation

Procuring this specific thione-derivative is critical for assaying sulfur-specific oxidative pathways and developing desulfuration-resistant analogs.

Forensic and Clinical Toxicology Screening

Where this compound is the right choice: Toxicology laboratories must procure Quazepam as a certified reference standard to calibrate GC-MS and LC-MS equipment. Its distinct mass transitions and thione-to-oxo metabolic profile cannot be accurately quantified using generic benzodiazepine standards, making it essential for detecting specific prolonged pharmacokinetic profiles in biological matrices[1].

GABA_A Receptor Subtype Assays

Where this compound is the right choice: In neuropharmacological mapping, Quazepam is sourced as a selective BZ1 (α1) ligand. It provides a classical benzodiazepine structural alternative to non-benzodiazepine selective agents (like zolpidem), allowing researchers to isolate α1-mediated pathways without the interference seen with non-selective comparators like flurazepam [2].

Blood-Brain Barrier (BBB) Permeability Modeling

Where this compound is the right choice: Due to its quantified Log P value of 4.03, Quazepam serves as a high-lipophilicity benchmark compound in in vitro lipid-partitioning and BBB crossing models. It is procured to validate assays where extreme lipid solubility and rapid CNS penetration are the primary variables being tested [3].

Oxidative Metabolism and Desulfuration Studies

Where this compound is the right choice: Synthetic chemists and metabolic assay developers procure Quazepam specifically for its 2-thione moiety. It acts as a primary substrate in hepatic microsome assays to study the specific oxidative desulfuration of thienodiazepines, a chemical reactivity profile absent in standard 2-oxo benzodiazepines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

386.0267599 g/mol

Monoisotopic Mass

386.0267599 g/mol

Heavy Atom Count

25

LogP

4.03
4.03 (LogP)
4.03

Appearance

Solid powder

Melting Point

137.5-139 °C
137.5 - 139 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JF8V0828ZI

Drug Indication

Quazepam is indicated for the treatment of insomnia characterized by difficulty falling asleep, frequent nocturnal awakenings, and/or early morning awakenings.

Livertox Summary

Quazepam is an orally available benzodiazepine used to treat insomnia. As with most benzodiazepines, quazepam has not been associated with serum aminotransferase or alkaline phosphatase elevations during therapy, and clinically apparent liver injury from quazepam has not been reported and must be very rare, if it occurs at all.

Drug Classes

Sedatives and Hypnotics

Pharmacology

Quazepam is a benzodiazepine derivative. The main pharmacological action of quazepam is the enhancement of the neurotransmitter GABA at the GABAA receptor.
Quazepam is a synthetic benzodiazepine derivative with anxiolytic, sedative and hypnotic properties. Quazepam and its major metabolite 2-oxoquazepam potentiate gamma-aminobutyric acid (GABA) activity by binding to the benzodiazepine-1 recognition site (BZ-1) within the GABA-A receptor, located in the limbic, neocortical and mesencephalic reticular system. This increases the frequency of GABA-activated chloride channel opening events, allowing the flow of chloride ions into the neuron leading to membrane hyperpolarization and decreased neuronal excitability.

MeSH Pharmacological Classification

Hypnotics and Sedatives

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CD - Benzodiazepine derivatives
N05CD10 - Quazepam

Mechanism of Action

Like other benzodiazepines, quazepam likely exerts its effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain. GABA(A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials - following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel. The inhibitory potentials produced by GABA neurotransmission play an integral role in the suppression and control of epileptiform nerve firing such as that seen in epilepsy, which makes the GABA system a desirable target in the treatment of epilepsy. Benzodiazepines are positive allosteric modulators of GABA(A) function. They bind to the interface between alpha (α) and gamma (γ) subunits on the receptor, commonly referred to as the benzodiazepine binding site, and modulate the receptor such that its inhibitory response to GABA binding is dramatically increased.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

36735-22-5

Absorption Distribution and Excretion

The half-life of absorption following oral administration is approximately 30 minutes. Peak plasma concentration (Cmax) is approximately 20 ng/mL and occurs around 2 hours following administration.
Over the course of five days following the administration of radiolabeled quazepam, approximately 31% of the administered dose appeared in the urine and 23% appeared in the feces. Unchanged drug appeared in only trace amounts in the urine.

Metabolism Metabolites

Quazepam undergoes extensive hepatic metabolism, primarily via CYP3A4 and to a lesser extent via CYP2C9, CYP2C19, and FMO1. Quazepam is first metabolized to 2-oxoquazepam, which is then further metabolized to both N-desalkyl-2-oxoquazepam (norflurazepam) and 3-hydroxy-2-oxoquazepam. Both 2-oxoquazepam and N-desalkyl-2-oxoquazepam exert CNS depressant activity.
Quazepam has known human metabolites that include 2-oxoquazepam.
Hepatic. Half Life: 39 hours

Wikipedia

Quazepam
Orange_B

FDA Medication Guides

Doral
Quazepam
TABLET;ORAL
GALT PHARMS
01/13/2023

Biological Half Life

The mean elimination half-lives of both quazepam and 2-oxoquazepam is approximately 39 hours. The mean elimination half-life of N-desalkyl-2-oxoquazepam is approximately 73 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Reintroduction of quazepam: an update on comparative hypnotic and adverse effects

Nader H Moniri
PMID: 31274695   DOI: 10.1097/YIC.0000000000000277

Abstract

Insomnia is a prevalent disorder that affects over one-third of the U.S. population to varying degrees and is highly disruptive towards quality of life. Pharmacological treatments for insomnia include benzodiazepines (BZs) and the non-BZ 'Z-drugs' (zolpidem, zaleplon, eszopiclone, zopiclone), which are amongst the most widely prescribed medications. Yet, these agents can produce adverse effects such as tolerance to the hypnotic effect, rebound insomnia, next-day residual drowsiness, as well as amnesia and complex behaviours such as sleep-walking, sleep-eating and sleep-driving. Quazepam, one of the five BZ approved for treatment of insomnia, was recently relaunched to the U.S. market in 2016 and is distinguished amongst hypnotic BZ by unique pharmacological characteristics including selectivity for sleep-promoting α1-subunit containing γ-aminobutyric acid (GABA-A) receptors and a significantly lower relative receptor binding affinity. These features likely drive the decreased rate of adverse events seen clinically with quazepam, such as tolerance, rebound insomnia and amnesic behaviours, compared with other BZ. Given the recent reintroduction of quazepam as a pharmacotherapeutic option, and the lack of head-to-head comparative trials against newer agents, the purpose of this review is to provide an update on distinguishing features of quazepam with regard to its pharmacology, pharmacokinetics, sleep efficacy and potential adverse effects compared to other agents used for insomnia.


Structural analysis of quazepam metabolites in bile by ion trap time-of-flight mass spectrometry

Koji Yamaguchi, Takahiro Goda, Satoshi Yamaki, Youkichi Ohno
PMID: 26301753   DOI: 10.1016/j.forsciint.2015.07.016

Abstract

Quazepam (QZP) is a long-acting benzodiazepine-type hypnotic. We searched for novel QZP metabolites in bile and determined their structures by liquid chromatography-ion trap time-of-flight mass spectrometry (LC-IT-TOF MS). The metabolites were extracted with ethyl acetate after β-glucuronidase treatment. First, a single MS spectrum was acquired. Second, MS(n) spectra were acquired for peaks that consisted of ions with the isotope pattern corresponding to molecules bearing one chlorine atom. The novel QZP metabolites found in this study were hydroxyquazepam, hydroxy-methoxyquazepam, hydroxy-oxoquazepam, and hydroxy-methoxy-oxoquazepam, which have the hydroxy and methoxy groups on the fluorophenyl group, and dihydroxy-oxoquazepam and dihydroxy-methoxy-oxoquazepam, which have one hydroxy group at the 3-position of the seven-membered ring and the other hydroxy group and the methoxy group on the fluorophenyl group. We demonstrated that LC-IT-TOF MS was a useful tool for determining the structure of the metabolites. However, the exact locations of the hydroxy and methoxy groups on the fluorophenyl group could not be identified.


Analysis of quazepam and its metabolites in human urine by gas chromatography-mass spectrometry: application to a forensic case

Masaru Terada, Tatsuo Shinozuka, Chika Hasegawa, Einosuke Tanaka, Makiko Hayashida, Youkichi Ohno, Kunihiko Kurosaki
PMID: 23290298   DOI: 10.1016/j.forsciint.2012.11.017

Abstract

A sensitive method for the simultaneous determination of quazepam and two of its metabolites, 2-oxoquazepam and 3-hydroxy-2-oxoquazepam, in human urine was developed using gas chromatography-mass spectrometry (GC/MS) with an Rtx-5MS capillary column. The quazepam and its metabolites were extracted from human urine using a simple solid-phase extraction Oasis(®) HLB cartridge column, and the 3-hydroxy-2-oxoquazepam was derivatised using BSTFA/1%TMCS and pyridine at 60 °C for 30 min. The mass spectrometric detection of the analytes was performed in the full scan mode, m/z 60-480, and selected ion monitoring (SIM) mode, m/z 386, for quazepam; m/z 342, for 2-oxoquazepam; m/z 429, for 3-hydroxy-2-oxoquazepam-TMS; and m/z 284, for alprazolam-d5 (internal standard), by electron ionization. The calibration curves of quazepam and its metabolites in urine showed good linearity in the concentration range of 2.5-500 ng/0.2 ml of urine. The average recoveries of quazepam and its metabolites from 0.2 ml of urine containing 500 ng and 50 ng of each drug were 71-83% and 88-90%, respectively. The limits of detection of quazepam, 2-oxoquazepam and 3-hydroxy-2-quazepam in urine by the selected ion monitoring mode were 0.096-0.37 ng/ml. This method would be applicable to other forensic biological materials containing low concentrations of quazepam and its metabolites.


Different effects of light food on pharmacokinetics and pharmacodynamics of three benzodiazepines, quazepam, nitrazepam and diazepam

A Yamazaki, Y Kumagai, T Fujita, T Hasunuma, S Yokota, M Maeda, Y Otani, M Majima
PMID: 17286787   DOI: 10.1111/j.1365-2710.2007.00795.x

Abstract

Quazepam, nitrazepam and diazepam are administered under fed or fasted conditions for insomnia or anxiety disorder. Light bedtime food may have clinically relevant effects on the plasma levels of those drugs and hence on psychomotor performance. This study assessed the effect of light food on the pharmacokinetics and pharmacodynamics of these drugs.
Twenty-one eligible subjects were randomized to one of three groups of seven subjects: quazepam 20 mg, diazepam 5 mg or nitrazepam 5 mg. Each healthy subject took a single oral dose of the assigned drug after overnight fasting and after light food, on a separate occasion. Blood samples were collected until 72 h after dosing. The plasma samples were assayed using high-pressure liquid chromatography with spectrophotometric detection. Reaction time, critical flicker fusion test and visual analogue scales were conducted.
The peak plasma concentration (C(max)) and area under the concentration-time curve (AUC) of quazepam with light food were 1.2-fold [90% confidence interval (CI): 1.1-1.5; P < 0.05] and 1.5-fold (90% CI: 1.3-1.9; P < 0.05) higher than that without light food, respectively. For nitrazepam and diazepam, the time to peak was delayed about 1 h in fed condition (P > 0.05). However it had no effect on their C(max) and AUC. Reaction time of quazepam with light food was prolonged at 4 and 6 h after dosing and its area under the effect-time curve from 0 to 10 h was increased (P < 0.05).
Light food increased the bioavailability of quazepam and affected psychomotor performance. Light food delayed T(max) of nitrazepam and diazepam but had no effect on C(max) and AUC.


Effects of quazepam as a preoperative night hypnotic: comparison with brotizolam

Tomoki Nishiyama, Koichi Yamashita, Takeshi Yokoyama, Akinobu Imoto, Masanobu Manabe
PMID: 17285406   DOI: 10.1007/s00540-006-0445-2

Abstract

The purpose of this study was to evaluate the effects of quazepam, a long-acting hypnotic, as a preoperative night medication in comparison with brotizolam, a shortacting hypnotic.
Two hundred patients (aged 30 to 70 years) admitted for elective general anesthesia at various hospitals were enrolled. Quazepam 15 mg, 30 mg, or 45 mg, or brotizolam 0.25 mg (40 patients each), was administered orally at 9 p.m. in the evening of the day before surgery. The control group (40 patients) did not receive any drugs. The quality of night sleep between the night during hospitalization and the night before surgery was compared by using a questionnaire. In the first 8 patients who received quazepam 15 mg, 30 mg, and 45 mg, the plasma concentrations of quazepam and its metabolites were measured 12 h after the drug administration, when the patients were brought into the operating room.
In all the drug-administered groups, the speed of falling asleep, sleeping state, and feeling of freshness in the morning improved compared to the previous night and compared to the control group; the frequency of nocturnal awakening and dreaming decreased, and the total duration of sleep the night before surgery increased. Total duration of sleep was significantly longer in the groups with quazepam 30 mg and 45 mg than in the control and brotizolam 0.25 mg groups. No patients were drowsy with plasma concentrations of quazepam of 30 to 65 ngxml(-1).
The preoperative night hypnotics, quazepam and brotizolam improved sleep before surgery. As a preoperative night hypnotic, quazepam 30 mg and 45 mg increased the total duration of sleep compared to brotizolam 0.25 mg.


In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions

M Miura, T Ohkubo
PMID: 15801544   DOI: 10.1080/02772240400015214

Abstract

The study was carried out to identify and characterize kinetically the cytochrome P450 (CYP) enzymes responsible for the major metabolite formation of quazepam. In in vitro studies using human liver and intestinal microsomes and cDNA-expressed human CYP and FMO isoenzymes, quazepam was rapidly metabolized mainly by CYP3A4 and to a minor extent by CYP2C9, CYP2C19 and FMO1 to 2-oxoquazepam (OQ), which was then further biotransformed to N-desalkyl-2-oxoquazepam (DOQ) and to 3-hydroxy-2-oxoquazepam (HOQ) mainly by CYP3A4 and CYP2C9. CYP3A4 is the enzyme predominantly responsible for all the metabolic pathways of quazepam. Itraconazole inhibited the formation of OQ from quazepam, HOQ from OQ and DOQ from OQ in human liver microsomes with Ki values of 8.40, 0.08 and 0.39 microM, respectively. However, the Ki for OQ formation was greater than the peak plasma itraconazole concentration following a clinically relevant 200-mg oral dose to healthy volunteers. In addition, CYP2C9 and CYP2C19 inhibitors failed to inhibit OQ formation from quazepam. In conclusion, clinically relevant drug interaction with CYP inhibitors seem unlikely for the major metabolic pathway of quazepam to OQ.


Interaction between grapefruit juice and hypnotic drugs: comparison of triazolam and quazepam

Koh-ichi Sugimoto, Nobutaka Araki, Masami Ohmori, Ken-ichi Harada, Yimin Cui, Shuichi Tsuruoka, Atsuhiro Kawaguchi, Akio Fujimura
PMID: 16416305   DOI: 10.1007/s00228-005-0071-1

Abstract

Grapefruit juice (GFJ) inhibits cytochrome P450 (CYP) 3A4 in the gut wall and increases blood concentrations of CYP3A4 substrates by the enhancement of oral bioavailability. The effects of GFJ on two benzodiazepine hypnotics, triazolam (metabolized by CYP3A4) and quazepam (metabolized by CYP3A4 and CYP2C9), were determined in this study.
The study consisted of four separate trials in which nine healthy subjects were administered 0.25 mg triazolam or 15 mg quazepam, with or without GFJ. Each trial was performed using an open, randomized, cross-over design with an interval of more than 2 weeks between trials. Blood samples were obtained during the 24-h period immediately following the administration of each dose. Pharmacodynamic effects were determined by the digit symbol substitution test (DSST) and utilizing a visual analog scale.
GFJ increased the plasma concentrations of both triazolam and quazepam and of the active metabolite of quazepam, 2-oxoquazepam. The area under the curve (AUC)(0-24) of triazolam significantly increased by 96% (p<0.05). The AUC(0-24) of quazepam (+38%) and 2-oxoquazepam (+28%) also increased; however, these increases were not significantly different from those of triazolam. GFJ deteriorated the performance of the subjects in the DSST after the triazolam dose (-11 digits at 2 h after the dose, p<0.05), but not after the quazepam dose. Triazolam and quazepam produced similar sedative-like effects, none of which were enhanced by GFJ.
These results suggest that the effects of GFJ on the pharmacodynamics of triazolam are greater than those on quazepam. These GFJ-related different effects are partly explained by the fact that triazolam is presystemically metabolized by CYP3A4, while quazepam is presystemically metabolized by CYP3A4 and CYP2C9.


Single oral dose pharmacokinetics of quazepam is influenced by CYP2C19 activity

Takashi Fukasawa, Norio Yasui-Furukori, Toshiaki Aoshima, Akihito Suzuki, Tomonori Tateishi, Koichi Otani
PMID: 15385836   DOI: 10.1097/00007691-200410000-00011

Abstract

The effects of cytochrome P450 (CYP)2C19 activity and cigarette smoking on the single oral dose pharmacokinetics of quazepam were studied in 20 healthy Japanese volunteers. Twelve subjects were extensive metabolizers (EMs), and 8 subjects were poor metabolizers (PMs) by CYP2C19 as determined by the PCR-based genotyping. Nine subjects were smokers (>10 cigarettes/d), and 11 subjects were nonsmokers. The subjects received a single oral 20-mg dose of quazepam, and blood samplings and evaluation of psychomotor function were conducted up to 72 hours after dosing. Plasma concentrations of quazepam and its active metabolite 2-oxoquazepam (OQ) were measured by HPLC. There were significant differences between EMs and PMs in the peak plasma concentration (mean +/- SD: 34.5 +/- 16.6 versus 66.2 +/- 19.2 ng/mL, P < 0.01) and total area under the plasma concentration-time curve (490.1 +/- 277.5 vs 812.1 +/- 267.2 ng x h/mL, P < 0.05) of quazepam. The pharmacokinetic parameters of OQ and pharmacodynamic parameters were not different between the 2 groups. Smoking status did not affect the pharmacokinetic parameters of quazepam and OQ or pharmacodynamic parameters. The present study suggests that the single oral dose pharmacokinetics of quazepam are influenced by CYP2C19 activity but not by cigarette smoking.


Drug interaction between St John's Wort and quazepam

Atsuhiro Kawaguchi, Masami Ohmori, Shu-Ichi Tsuruoka, Kenta Nishiki, Kenichi Harada, Isamu Miyamori, Ryo-Ichi Yano, Toshiaki Nakamura, Mikio Masada, Akio Fujimura
PMID: 15373933   DOI: 10.1111/j.1365-2125.2004.02171.x

Abstract

St John's Wort (SJW) enhances CYP3A4 activity and decreases blood concentrations of CYP3A4 substrates. In this study, the effects of SJW on a benzodiazepine hypnotic, quazepam, which is metabolized by CYP3A4, were examined.
Thirteen healthy subjects took a single dose of quazepam 15 mg after treatment with SJW (900 mg day(-1)) or placebo for 14 days. The study was performed in a randomized, placebo-controlled, cross-over design with an interval of 4 weeks between the two treatments. Blood samples were obtained during a 48 h period and urine was collected for 24 h after each dose of quazepam. Pharmacodynamic effects were determined using visual analogue scales (VAS) and the digit symbol substitution test (DSST) on days 13 and 14.
SJW decreased the plasma quazepam concentration. The Cmax and AUC(0-48) of quazepam after SJW were significantly lower than those after placebo [Cmax; -8.7 ng ml(-1) (95% confidence interval (CI) -17.1 to -0.2), AUC0-48; -55 ng h ml(-1) (95% CI -96 to -15)]. The urinary ratio of 6beta-hydroxycortisol to cortisol, which reflects CYP3A4 activity, also increased after dosing with SJW (ratio; 2.1 (95%CI 0.85-3.4)). Quazepam, but not SJW, produced sedative-like effects in the VAS test (drowsiness; P < 0.01, mental slowness; P < 0.01, calmness; P < 0.05, discontentment; P < 0.01). On the other hand, SJW, but not quazepam impaired psychomotor performance in the DSST test. SJW did not influence the pharmacodynamic profile of quazepam.
These results suggest that SJW decreases plasma quazepam concentrations, probably by enhancing CYP3A4 activity, but does not influence the pharmacodynamic effects of the drug.


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